N-(4-(4-(2-(甲基氨基)-2-氧代乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-2-苯氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

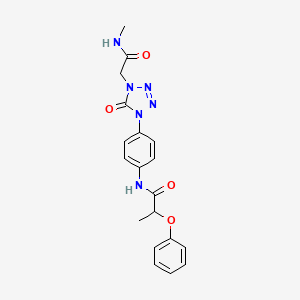

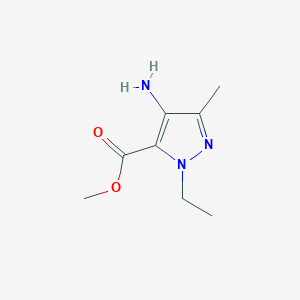

The compound "N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic properties. The structure suggests the presence of a tetrazole ring, which is a common motif in medicinal chemistry due to its bioisosteric resemblance to the carboxylate group. The compound also contains an amide linkage, which is a key functional group in drug design due to its contribution to the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents.

Synthesis Analysis

The synthesis of related tetrazole compounds has been reported in the literature. For instance, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was prepared to evaluate their antiallergic activity . Another related synthesis involved the preparation of N-tetrazolylpyridinecarboxamides, which also exhibited antiallergic activity . These syntheses typically involve the formation of the tetrazole ring followed by the introduction of various substituents to optimize biological activity.

Molecular Structure Analysis

The molecular structure of the compound likely features a tetrazole ring, which is known to mimic the properties of a carboxylic acid group, thus potentially interacting with biological targets in a similar manner. The presence of a phenoxy group and a propanamide moiety suggests that the compound could exhibit a range of interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Compounds containing tetrazole rings can participate in various chemical reactions. For example, the tetrazole ring can act as a leaving group in nucleophilic substitution reactions or as an electron-deficient site for cycloaddition reactions. The amide bond in the compound is typically stable under physiological conditions, but it can be hydrolyzed under more extreme conditions or in the presence of specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The tetrazole ring imparts a degree of acidity, which could affect the compound's solubility and distribution within biological systems. The amide bond contributes to the compound's stability and may influence its ability to cross biological membranes. The overall molecular architecture, including the presence of aromatic rings, would affect the compound's lipophilicity and, consequently, its pharmacokinetic properties.

科学研究应用

合成和化学性质

聚合材料的合成:Fleischmann 等人 (2012) 展示了可聚合酚酞衍生物的合成,导致产生颜色可切换的材料。这表明该化合物在开发对 pH 敏感的聚合物方面的潜在适用性,用于各种应用,包括传感器和智能材料 (Fleischmann, Cheng, Tabatabai, & Ritter, 2012)。

化学选择性反应:Hajji 等人 (2002) 探索了相关化合物的化学选择性反应,展示了其在合成手性六氢-4-嘧啶酮和恶唑烷酮中的潜力。这项研究表明,N-(4-(4-(2-(甲基氨基)-2-氧代乙基)-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)-2-苯氧基丙酰胺可能可用于创建新型杂环化合物 (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002)。

生物活性

抗癌剂:Kumar 等人 (2009) 合成了一系列功能化的氨基酸衍生物,显示出对人癌细胞系的细胞毒性。类似的结构衍生物,例如所讨论的化合物,在设计新的抗癌剂中具有潜在的应用 (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009)。

免疫抑制活性:Knecht 和 Löffler (1998) 研究了异恶唑和辛可宁酸衍生物对二氢乳清酸脱氢酶的抑制作用,二氢乳清酸脱氢酶是参与嘧啶合成的酶。这表明在免疫抑制或作为抗风湿药物中的潜在应用 (Knecht & Löffler, 1998)。

属性

IUPAC Name |

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4/c1-13(29-16-6-4-3-5-7-16)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(26)20-2/h3-11,13H,12H2,1-2H3,(H,20,26)(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBBMRBRSPWEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)

![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)